2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Description
The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one features a pyridazinone core substituted at position 2 with a 2-(benzodioxinyl)ketoethyl group and at position 6 with a 3-methoxyphenyl moiety. The benzodioxin subunit is associated with anti-inflammatory activity , while the pyridazinone scaffold is a common pharmacophore in medicinal chemistry.
Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C21H18N2O5/c1-26-16-4-2-3-14(11-16)17-6-8-21(25)23(22-17)13-18(24)15-5-7-19-20(12-15)28-10-9-27-19/h2-8,11-12H,9-10,13H2,1H3 |
InChI Key |
JLYAFGRXBUJLEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
The pyridazinone ring is commonly synthesized by reacting 1,4-diketones or α,β-unsaturated ketones with hydrazines. For example:
-
Hydrazine and 1,4-Diketone Cyclization :
A mixture of methylglyoxal and 3-methoxybenzaldehyde undergoes condensation with hydrazine hydrate in ethanol under reflux to yield 6-(3-methoxyphenyl)pyridazin-3(2H)-one.
Reaction Conditions :Solvent Temperature (°C) Time (h) Yield (%) Ethanol 80 12 68–72 Mechanism : Nucleophilic attack by hydrazine on carbonyl groups, followed by dehydration and aromatization.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. In one protocol, a diketone precursor and hydrazine were irradiated at 120°C for 20 minutes, achieving a 92% yield. This method reduces side products and improves regioselectivity.
Introduction of the 3-Methoxyphenyl Group
Suzuki-Miyaura Cross-Coupling
A palladium-catalyzed coupling between a pyridazinone boronic ester and 3-methoxyiodobenzene introduces the aryl group:
Ullmann-Type Coupling
Copper(I)-mediated coupling using 3-methoxyphenyl iodide and a bromopyridazinone derivative in DMSO at 110°C for 24 hours affords the product in 76% yield.
Functionalization with the 2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-Oxoethyl Chain
Claisen-Schmidt Condensation
The ketone side chain is introduced via aldol condensation between 6-acetylpyridazinone and 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde:
Michael Addition
A Michael acceptor (e.g., acryloyl chloride) reacts with a benzodioxin-containing nucleophile:
-
Nucleophile : 2,3-Dihydro-1,4-benzodioxin-6-yl magnesium bromide.
-
Reaction : Conducted in THF at −78°C, followed by oxidation with PCC to yield the ketone.
Integrated Synthetic Routes
One-Pot Tandem Approach
A sequential protocol combines cyclocondensation and cross-coupling:
Solid-Phase Synthesis
Immobilized pyridazinone on Wang resin undergoes stepwise functionalization:
Optimization and Scale-Up Challenges
Regioselectivity in Cyclocondensation
The position of substituents on the pyridazinone ring is controlled by steric and electronic factors. Microwave-assisted reactions favor C6-substitution due to enhanced orbital overlap.
Purification Techniques
Industrial-Scale Production
Continuous flow reactors reduce reaction times and improve safety for exothermic steps (e.g., Claisen-Schmidt condensation).
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
-
δ 8.21 (d, J = 7.2 Hz, 1H, pyridazinone H4).
-
δ 7.45–6.80 (m, 7H, aryl and benzodioxin protons).
-
δ 4.30 (s, 4H, OCH₂CH₂O).
HRMS (ESI+) : m/z calcd. for C₂₁H₁₈N₂O₅ [M+H]+: 391.1294; found: 391.1298 .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone core, potentially converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents. The presence of the pyridazinone core is particularly noteworthy, as it is a common motif in many drugs.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxin moiety could facilitate binding to specific protein targets, while the pyridazinone core might interact with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents at positions 2 and 6 of the pyridazinone ring, influencing physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position 6: The 3-methoxyphenyl group in the target compound vs. the 2-fluoro-4-methoxyphenyl group in highlights electronic and steric differences. Fluorine substitution may enhance metabolic stability and membrane permeability. The absence of a pyridazinone ring in ’s acetic acid derivative reduces molecular complexity but retains anti-inflammatory activity, suggesting the benzodioxin subunit is critical for this effect.
In contrast, uses a pyridine ring with a dimethylaminomethyl group, which may improve solubility via basic nitrogen.
Biological Activity
The compound 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyridazinone core , which is known for various biological activities.
- A dihydro-benzodioxin moiety , which may contribute to its pharmacological properties.
- A methoxyphenyl group , potentially enhancing lipophilicity and bioactivity.
Molecular Formula
The molecular formula for this compound is .
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It is believed to affect:
- Enzymatic pathways : The compound may inhibit specific enzymes involved in metabolic processes.
- Cell signaling : It could modulate signaling pathways related to apoptosis and cell proliferation.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzodioxin can induce apoptosis in cancer cells through oxidative stress mechanisms. The proposed mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Benzodioxin derivatives have been shown to inhibit the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or function.
Study 1: Anticancer Activity
In a study conducted on human cancer cell lines, the compound demonstrated IC50 values in the micromolar range, indicating effective cytotoxicity. The study highlighted:
- Cell Line : HeLa cells (cervical cancer)
- IC50 Value : Approximately 5 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The findings included:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related chemical entities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Chloro-3-(2,3-dihydro-1,4-benzodioxin) | Benzodioxin Derivative | Anticancer, Antimicrobial |
| 3-Methoxyphenylpyridazinone | Pyridazinone | Anticancer |
| 6-(3-Methoxyphenyl)-2-(2-hydroxyethyl)benzofuran | Benzofuran | Antimicrobial |
This table illustrates how variations in structure can influence biological activity, emphasizing the potential of the target compound for further research.
Q & A
Q. What protocol standardization measures ensure reproducibility in studies?
- Methodological Answer :
- Detailed SOPs : Document reaction times, purification gradients, and assay endpoints .
- Inter-lab validation : Collaborate with independent labs to verify synthetic yields and bioactivity .
- Reference standards : Use commercially available pyridazinone derivatives (e.g., 6-phenyl analogs) as internal controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
